molecular formula C20H23F2N3O B2773040 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049417-43-7

2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No. B2773040
CAS RN: 1049417-43-7
M. Wt: 359.421
InChI Key: MRBJINQEBQNJKD-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of fluorophenyl groups could potentially influence the compound’s properties and biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Chemical Synthesis and Characterization

A significant application of the chemical compound, 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide, in scientific research involves its synthesis and characterization. For instance, studies on the Fe-catalyzed synthesis of flunarizine, a drug belonging to the class of calcium channel blockers, reveal insights into the production and structural analysis of related compounds. Flunarizine exhibits properties such as vasodilation, improved cerebral blood circulation, and antihistamine activity, utilized in treating migraines, dizziness, vestibular disorders, and epilepsy. The process involves condensation reactions and regioselective metal-catalyzed aminations highlighting the compound's significance in drug synthesis methodologies (Shakhmaev, Sunagatullina, & Zorin, 2016).

Antimicrobial and Anticancer Potential

The compound's derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. A study exploring the synthesis of new acetamide derivatives showed significant antimicrobial activity, with some compounds exhibiting potential as lead molecules for drug design against cancer. These findings underscore the compound's role in developing new therapeutic agents with antimicrobial and anticancer properties (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

Neuroprotective Effects

Research into the effects of similar piperazine derivatives on memory abilities in mice indicates potential neuroprotective applications. The synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory capabilities highlight the broader applicability of such compounds in neuroscientific research, potentially contributing to treatments for cognitive disorders (Li Ming-zhu, 2008).

Herbicidal Activity

The compound's framework has also been utilized in the synthesis of derivatives evaluated as potential herbicides and plant growth regulators. This application demonstrates the compound's versatility, extending beyond pharmaceuticals into agriculture, where its derivatives can act as herbicides or mimic cytokinins, influencing plant growth and development (Stoilkova, Yonova, & Ananieva, 2014).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-17-7-5-16(6-8-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBJINQEBQNJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

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